molecular formula C15H17N3O3 B2734842 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide CAS No. 2034455-97-3

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2734842
CAS No.: 2034455-97-3
M. Wt: 287.319
InChI Key: BLUHFXLAAUXJIU-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide is a heterocyclic small molecule characterized by a pyridine ring substituted at the 3-position, a tetrahydro-2H-pyran-4-ylmethyl group, and an isoxazole-5-carboxamide moiety. The pyridine and isoxazole rings are common pharmacophores in kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds, while the tetrahydropyran group may enhance metabolic stability and solubility .

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(13-3-7-17-21-13)18-14(11-4-8-20-9-5-11)12-2-1-6-16-10-12/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHFXLAAUXJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the pyridine and tetrahydropyran moieties via nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • The target compound exhibits lower logP than 478039-51-9, suggesting improved solubility and reduced off-target binding.
  • Compared to 115948-90-8, the absence of a quinazoline-dione core eliminates overlap with antifolate mechanisms.
  • The tetrahydropyran group in the target compound may enhance metabolic stability relative to 356090-88-5’s methoxypropyl chain, which is prone to oxidative cleavage .

Selectivity and Binding Interactions

  • Kinase Selectivity : The isoxazole-5-carboxamide group in the target compound may engage in hydrogen bonding with kinase ATP-binding pockets, akin to 478039-51-9’s pyridinylpyrimidine motif. However, the tetrahydropyran group likely reduces steric hindrance, improving fit into hydrophobic kinase subpockets .
  • Off-Target Risks : Unlike 866149-20-4’s indole-hydrazide structure, the target compound lacks planar aromatic systems, minimizing intercalation risks with DNA .

Biological Activity

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and fibrosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

It features a pyridine ring, a tetrahydro-2H-pyran moiety, and an isoxazole carboxamide functional group, which contribute to its biological properties.

The primary mechanism of action for this compound appears to involve inhibition of specific signaling pathways associated with cancer progression and fibrosis. Notably, it has been shown to inhibit the activin-like kinase 5 (ALK5) pathway, which is crucial in the TGF-β signaling pathway linked to tumor growth and tissue fibrosis .

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of this compound. For instance, in a xenograft model using CT26 cells, oral administration of the compound resulted in significant tumor growth inhibition without notable toxicity . The IC50 values for inhibiting ALK5 autophosphorylation were recorded at approximately 25 nM, indicating potent activity against this target .

Fibrosis Inhibition

In addition to its antitumor properties, this compound has shown promise in inhibiting fibrosis. By blocking ALK5, it may reduce excessive extracellular matrix production and promote resolution of fibrotic lesions .

Case Studies and Research Findings

  • Xenograft Model Study : A study conducted on CT26 xenografts revealed that administration of this compound at a dose of 30 mg/kg significantly inhibited tumor growth compared to controls .
  • In Vitro Studies : In NIH3T3 cell lines, the compound exhibited inhibitory effects on cell proliferation with an IC50 value of 74.6 nM. This suggests a strong potential for therapeutic application in cancer treatment .

Data Summary Table

Parameter Value
Molecular FormulaC13H16N2O2
IC50 (ALK5 Autophosphorylation)25 nM
IC50 (NIH3T3 Cell Proliferation)74.6 nM
Effective Dose (Xenograft Model)30 mg/kg

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of isoxazole-5-carboxylic acid derivatives, followed by coupling with the pyridinyl-tetrahydropyranmethyl amine intermediate. Use solvents like DMF or dichloromethane for solubility and reactivity (e.g., as seen in and ).
  • Optimization : Screen reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, K₂CO₃ in DMF at room temperature was effective for analogous compounds ().
  • Purity control : Monitor reactions via TLC () and purify intermediates via column chromatography ().

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Analytical toolkit :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm; tetrahydropyran signals at δ 3.5–4.0 ppm) ().
  • HPLC-MS : Quantify purity (>95%) and verify molecular weight ( ).
  • X-ray crystallography : Resolve ambiguous stereochemistry, particularly for the tetrahydropyran and pyridine moieties (as applied in ).

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Screening framework :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs ( ).
  • Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) with IC₅₀ determination ().
  • Solubility/pharmacokinetics : Employ shake-flask method for logP measurement and PAMPA for permeability ().

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for specific biological targets?

  • Computational workflow :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the isoxazole carboxamide and π-π stacking with pyridine ().
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (100 ns trajectories) ().
  • SAR analysis : Compare with analogs (e.g., furan vs. thiophene substituents) to refine selectivity ( ).

Q. How should contradictory data on synthetic yields or bioactivity be resolved?

  • Troubleshooting strategies :

  • Yield discrepancies : Replicate reactions under inert atmosphere (N₂/Ar) to exclude moisture sensitivity ().
  • Bioactivity variability : Validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound stability in DMSO/medium ().
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability ().

Q. What strategies enhance the compound’s metabolic stability without compromising potency?

  • Medicinal chemistry approaches :

  • Isosteric replacement : Substitute labile groups (e.g., methylene with cyclopropane in ).
  • Prodrug design : Modify the carboxamide to a ester prodrug for improved oral bioavailability ().
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots ().

Critical Research Gaps

  • Mechanistic ambiguity : The role of the tetrahydropyran group in target binding remains unclear. Propose crystallography or mutagenesis studies ().
  • In vivo validation : Limited data on pharmacokinetics. Prioritize rodent studies with radiolabeled compound ().

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